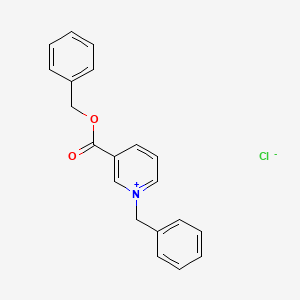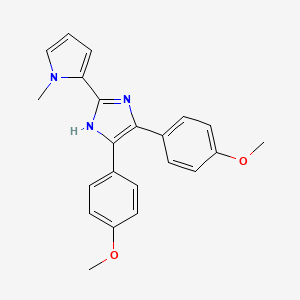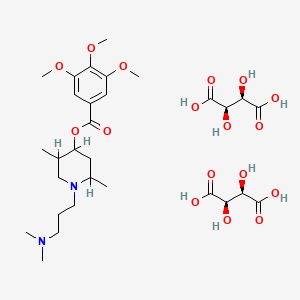
4-Piperidinol, 2,5-dimethyl-1-(3-(dimethylamino)propyl)-, 3,4,5-trimethoxybenzoate, ditartrate, hydrate, (D)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 2,5-dimethyl-1-(3-(dimethylamino)propyl)-, 3,4,5-trimethoxybenzoate, ditartrate, hydrate, (D)- involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinol, 2,5-dimethyl-1-(3-(dimethylamino)propyl)-, 3,4,5-trimethoxybenzoate, ditartrate, hydrate, (D)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
4-Piperidinol, 2,5-dimethyl-1-(3-(dimethylamino)propyl)-, 3,4,5-trimethoxybenzoate, ditartrate, hydrate, (D)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Piperidinol, 2,5-dimethyl-1-(3-(dimethylamino)propyl)-, 3,4,5-trimethoxybenzoate, ditartrate, hydrate, (D)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Piperidinol, 2,5-dimethyl-1-(3-(dimethylamino)propyl)-, 3,4,5-trimethoxybenzoate
- 2,5-Dimethyl-4-piperidinol, 1-(3-(dimethylamino)propyl)-, 3,4,5-trimethoxybenzoate
Uniqueness
4-Piperidinol, 2,5-dimethyl-1-(3-(dimethylamino)propyl)-, 3,4,5-trimethoxybenzoate, ditartrate, hydrate, (D)- is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions. This uniqueness makes it valuable for research and industrial applications .
Properties
CAS No. |
51369-10-9 |
|---|---|
Molecular Formula |
C30H48N2O17 |
Molecular Weight |
708.7 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;[1-[3-(dimethylamino)propyl]-2,5-dimethylpiperidin-4-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C22H36N2O5.2C4H6O6/c1-15-14-24(10-8-9-23(3)4)16(2)11-18(15)29-22(25)17-12-19(26-5)21(28-7)20(13-17)27-6;2*5-1(3(7)8)2(6)4(9)10/h12-13,15-16,18H,8-11,14H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t;2*1-,2-/m.11/s1 |
InChI Key |
BGPMKZBBXDZNFH-WBPXWQEISA-N |
Isomeric SMILES |
CC1CC(C(CN1CCCN(C)C)C)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1CC(C(CN1CCCN(C)C)C)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate](/img/structure/B12764984.png)



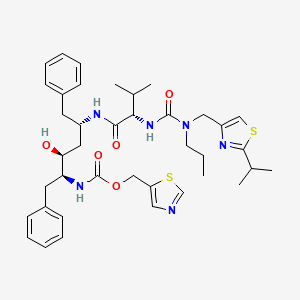
![2-[2-(diethylamino)ethyl]-3-[4-(dimethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12765028.png)
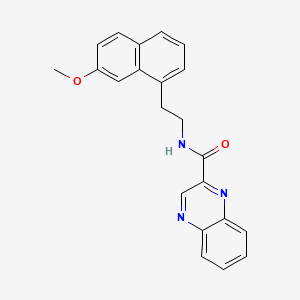
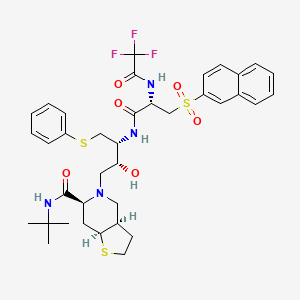
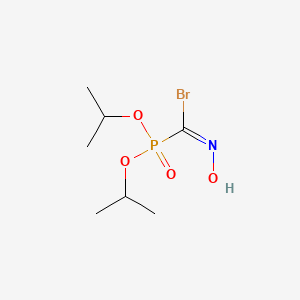
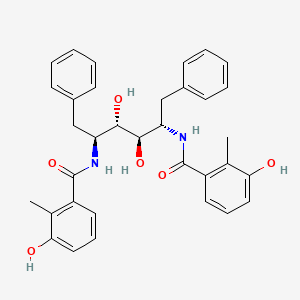
![3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide;hydrochloride](/img/structure/B12765064.png)
